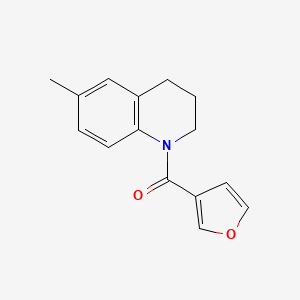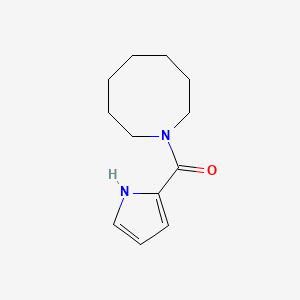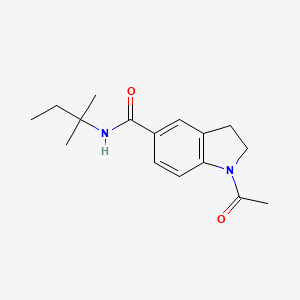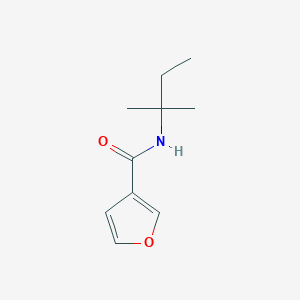![molecular formula C13H12ClNO2 B7503707 N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide, also known as FCPR03, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound belongs to the furan-2-carboxamide class of compounds and has been found to have potential therapeutic applications in several areas, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves the inhibition of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in several cellular processes, including cell motility, protein degradation, and immune response. Inhibition of HDAC6 by this compound leads to the accumulation of acetylated proteins, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several in vitro and in vivo models. In a study published in the Journal of Biological Chemistry, this compound was found to induce apoptosis in cancer cells by activating the p53 pathway. The compound was also found to reduce the production of pro-inflammatory cytokines in a mouse model of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide for lab experiments include its high potency and selectivity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in various cellular processes. However, the limitations of this compound include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of this compound. Another area of interest is the study of the effects of this compound on other cellular processes, such as autophagy and DNA damage response. Finally, the therapeutic potential of this compound in various diseases, including cancer and inflammation, needs to be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzylamine with furan-3-carboxylic acid, followed by N-methylation and acylation to obtain the final product. This method has been described in detail in a research article published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. The compound was also found to have anti-inflammatory effects in a study published in the European Journal of Pharmacology.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(16)11-5-6-17-9-11)8-10-3-2-4-12(14)7-10/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYATBBIDKDFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503629.png)



![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![Azetidin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7503692.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)


![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)

